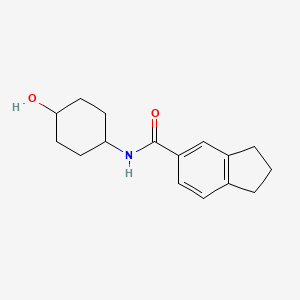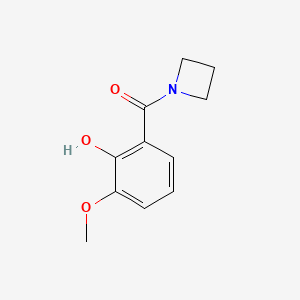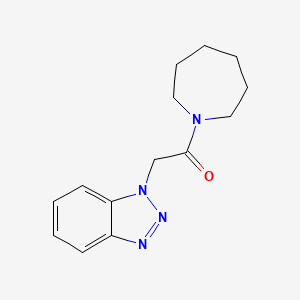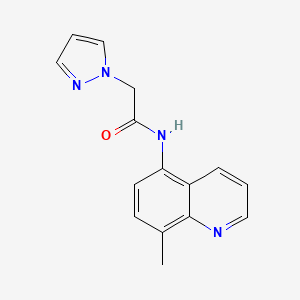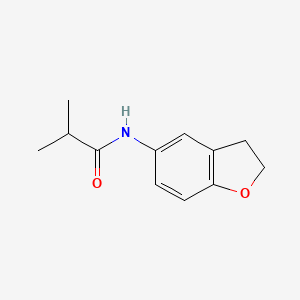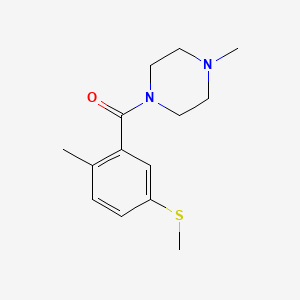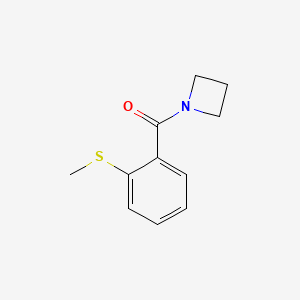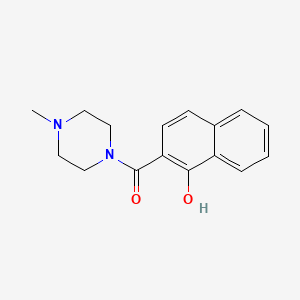![molecular formula C16H20N2O2 B7474490 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as PCP, is a chemical compound that has been widely studied for its potential applications in scientific research. PCP is a synthetic compound that belongs to the class of arylcyclohexylamines and has been shown to have a range of biological effects. In
作用机制
The mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is complex and not fully understood. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is known to interact with a range of receptors in the brain, including N-methyl-D-aspartate (NMDA) receptors, dopamine receptors, and sigma receptors. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the activity of NMDA receptors, leading to a reduction in glutamate activity in the brain. This reduction in glutamate activity is thought to be responsible for many of the effects of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one on the central nervous system.
Biochemical and Physiological Effects:
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to produce analgesia, anesthesia, and dissociative effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to produce hallucinations and delusions, as well as impairments in memory and cognition. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to increase the release of dopamine in the brain, leading to a range of effects on the central nervous system.
实验室实验的优点和局限性
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of advantages for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a synthetic compound, which means that it can be easily synthesized in the lab. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable, which means that it can be stored for long periods of time without degrading. However, 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of limitations for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a controlled substance, which means that it can be difficult to obtain for research purposes. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also highly toxic, which means that it must be handled with care in the lab.
未来方向
There are a number of future directions for 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one research. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have potential therapeutic applications for a range of neurological disorders, including schizophrenia and depression. Further research is needed to fully understand the mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one and its effects on the central nervous system. Additionally, there is a need for the development of new synthetic compounds that can interact with the same biological systems as 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, but with fewer side effects and less toxicity.
合成方法
The synthesis of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves the reaction of 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one with hydroxylamine hydrochloride to form 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one oxime. This oxime is then reduced with sodium borohydride to form 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.
科学研究应用
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been used in a variety of scientific research applications due to its ability to interact with a range of biological systems. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied for its potential use as an anesthetic, as well as for its effects on the central nervous system. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential use in treating a range of neurological disorders, including schizophrenia and depression.
属性
IUPAC Name |
1-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-7-4-10-18(15)12-13-5-3-6-14(11-13)16(20)17-8-1-2-9-17/h3,5-6,11H,1-2,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQPTNSRWEBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

